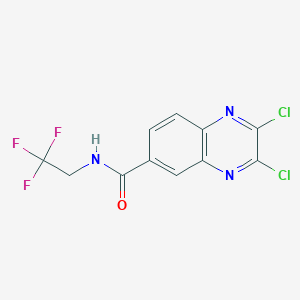![molecular formula C20H24N2O3 B14280232 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid CAS No. 138529-35-8](/img/structure/B14280232.png)
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications. This compound features a heptyloxy group attached to a phenyl ring, which is connected to a benzoic acid moiety through a diazenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-(heptyloxy)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzene derivatives.
Applications De Recherche Scientifique
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: Investigated for its potential use in biological imaging and as a molecular switch in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in photoactivated therapies.
Industry: Utilized in the development of optical storage devices, liquid crystal displays, and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid primarily involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound transitions from the trans-isomer to the cis-isomer, resulting in a significant change in its molecular structure and properties. This photoisomerization process can be reversed by exposure to visible light or thermal relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzoic acid
Uniqueness
4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid is unique due to its specific heptyloxy substituent, which influences its solubility, photochemical properties, and interactions with other molecules. This makes it particularly suitable for applications requiring specific hydrophobicity and photoresponsive behavior.
Propriétés
Numéro CAS |
138529-35-8 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[(4-heptoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-4-5-6-15-25-19-13-11-18(12-14-19)22-21-17-9-7-16(8-10-17)20(23)24/h7-14H,2-6,15H2,1H3,(H,23,24) |
Clé InChI |
JCMOMYZDZFROOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


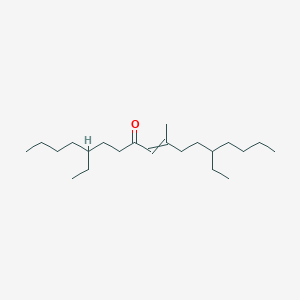
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)


![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
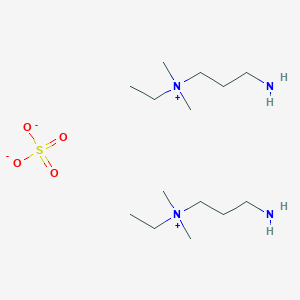

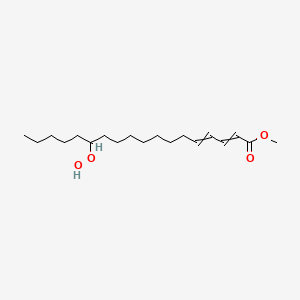
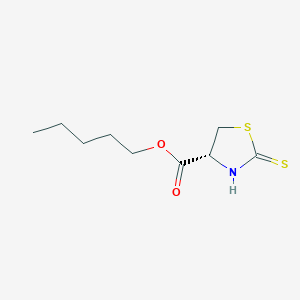
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
